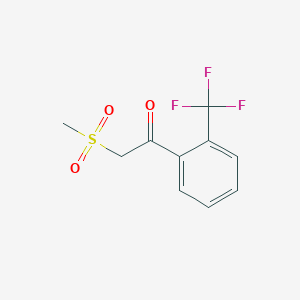

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonyl-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGOBFQQPDHVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379571 | |

| Record name | 2-(Methanesulfonyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-34-7 | |

| Record name | 2-(Methanesulfonyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

This technical guide outlines a proposed synthetic pathway for 2-(methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis, this guide presents a logical, three-step approach based on well-established organic chemistry transformations. The pathway commences with the α-bromination of 2'-(trifluoromethyl)acetophenone, followed by nucleophilic substitution with a methylthiol source, and concludes with the oxidation of the resulting thioether to the target sulfone.

This document provides detailed experimental protocols adapted from analogous reactions found in the literature, alongside a summary of expected quantitative data and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis is proposed to proceed via the following three key transformations:

-

Step 1: α-Bromination of 2'-(Trifluoromethyl)acetophenone. The synthesis begins with the selective bromination of the α-carbon of 2'-(trifluoromethyl)acetophenone to yield the intermediate, 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone.

-

Step 2: Synthesis of 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone. The bromo-intermediate undergoes a nucleophilic substitution reaction with sodium thiomethoxide to replace the bromine atom with a methylthio group.

-

Step 3: Oxidation to this compound. The final step involves the oxidation of the sulfide intermediate to the corresponding sulfone, yielding the target compound.

Experimental Protocols

Step 1: α-Bromination of 2'-(Trifluoromethyl)acetophenone

This protocol is adapted from a general procedure for the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as a safer alternative to liquid bromine.[1]

Materials:

-

2'-(Trifluoromethyl)acetophenone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a 50 mL round-bottom flask, combine 2'-(trifluoromethyl)acetophenone (5.0 mmol, 1.0 eq) and pyridine hydrobromide perbromide (5.5 mmol, 1.1 eq).

-

Add glacial acetic acid (20 mL) to the flask.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 90°C with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to reach completion within 3-4 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone can be further purified by recrystallization.

Step 2: Synthesis of 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone

This protocol is based on the established nucleophilic substitution of α-haloketones with thiols.[2]

Materials:

-

2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

-

Sodium thiomethoxide

-

Anhydrous methanol or ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

Procedure:

-

Dissolve 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone (4.0 mmol, 1.0 eq) in anhydrous ethanol (20 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add sodium thiomethoxide (4.4 mmol, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water (20 mL).

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone, which can be purified by column chromatography on silica gel.

Step 3: Oxidation to this compound

This procedure is adapted from general methods for the oxidation of sulfides to sulfones using hydrogen peroxide.[3]

Materials:

-

2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 2-(methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone (3.0 mmol, 1.0 eq) in glacial acetic acid (15 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 5-10°C.

-

Slowly add 30% hydrogen peroxide (9.0 mmol, 3.0 eq) dropwise to the stirred solution, maintaining the temperature below 15°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting sulfide.

-

Once the reaction is complete, carefully pour the mixture into a beaker of cold water.

-

The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 40 mL).

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis pathway, with yields and reaction conditions estimated from analogous reactions in the literature.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2'-(Trifluoromethyl)acetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3-4 | >80[1] |

| 2 | 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone | Sodium thiomethoxide | Ethanol | 0 to RT | 12-16 | 85-95 (estimated) |

| 3 | 2-(Methylthio)-1-(2-(trifluoromethyl)phenyl)ethanone | 30% Hydrogen Peroxide | Acetic Acid | 5 to RT | 6-12 | 80-90 (estimated) |

Synthesis Pathway Visualization

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed three-step synthesis of this compound.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. Due to the limited availability of public data for this specific molecule, this guide also includes a comparative analysis of its structural isomers, 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone and 2-(methylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery, particularly in the context of anti-inflammatory agents.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. This information is crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 387350-34-7 | [1] |

| Molecular Formula | C₁₀H₉F₃O₃S | [1] |

| Molecular Weight | 266.24 g/mol | [1] |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | 412 °C at 760 mmHg | [2] |

Comparative Analysis of Isomers

To provide a broader context for the physicochemical properties of the target compound, the following table compares its available data with that of its 3- and 4-trifluoromethyl isomers. Positional isomerism can significantly impact a molecule's physical properties and biological activity.

| Property | 2-(trifluoromethyl) Isomer | 3-(trifluoromethyl) Isomer | 4-(trifluoromethyl) Isomer |

| CAS Number | 387350-34-7 | 128306-96-7 | Not available |

| Molecular Formula | C₁₀H₉F₃O₃S | C₁₀H₉F₃O₃S | C₁₀H₉F₃O₃S |

| Molecular Weight | 266.24 g/mol | 266.24 g/mol | 266.24 g/mol |

| Melting Point | 61-63 °C | No data available | No data available |

| Boiling Point | 412 °C at 760 mmHg | No data available | No data available |

Experimental Protocols

Representative Synthesis Workflow:

Caption: General synthetic workflow for related methylsulfonylphenyl derivatives.

Detailed Method for a Related Compound (Synthesis of 2-(4-methylsulfonylphenyl) indole derivatives): [3]

-

Fischer Indole Synthesis: A mixture of p-methylsulfonyl acetophenone and a substituted phenylhydrazine hydrochloride is reacted to form the corresponding indole derivative.

-

Vilsmeier-Haack Formylation: The resulting indole is then formylated at the 3-position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the indole-3-carbaldehyde.

-

Hydrazone Formation: The aldehyde is subsequently reacted with a substituted hydrazine to produce the final hydrazone derivative.

It is important to note that this is a generalized protocol for a related class of compounds and would require optimization for the specific synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been documented for this compound, its structural similarity to known cyclooxygenase-2 (COX-2) inhibitors suggests it may exhibit similar pharmacological properties.[4][5] The trifluoromethyl group is a common substituent in many COX-2 inhibitors and can influence their selectivity and potency.[4][6][7]

Hypothesized Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors are designed to specifically target the inducible COX-2 enzyme, thereby reducing inflammation with a lower risk of the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

The general signaling pathway of COX-2-mediated inflammation and its inhibition is depicted below.

Caption: Hypothesized mechanism of action via inhibition of the COX-2 pathway.

Conclusion

This compound is a compound for which basic physicochemical data is available. However, a comprehensive understanding of its properties, a detailed synthetic protocol, and its biological activity profile are not yet established in publicly accessible literature. Based on the analysis of structurally related compounds, it is plausible that this molecule may act as a selective COX-2 inhibitor. Further experimental investigation is required to confirm its synthesis, fully characterize its properties, and elucidate its pharmacological effects and potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. 2-(METHYLSULFONYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 387350-34-7 [chemicalbook.com]

- 2. 387350-34-7|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues | MDPI [mdpi.com]

- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone (CAS 387350-34-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is a chemical compound notable for its structural motifs—a methylsulfonyl group and a trifluoromethylphenyl group. These functional groups are prevalent in medicinal chemistry and are often associated with compounds developed as selective COX-2 inhibitors. This technical guide provides a summary of the available physicochemical properties and safety information for this compound.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 387350-34-7 | |

| Molecular Formula | C₁₀H₉F₃O₃S | |

| Molecular Weight | 266.24 g/mol | |

| Melting Point | 61-63 °C | |

| MDL Number | MFCD01941307 |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this chemical.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear protective safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin and Body Protection: Wear protective clothing and chemical-resistant boots.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage

-

Avoid prolonged or repeated exposure.

-

Do not breathe dust or vapor.

-

Do not get in eyes, on skin, or on clothing.

-

Keep container tightly closed.

-

Store in a cool, dry, well-ventilated place.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

Experimental Protocols

Potential Applications in Drug Development

The structural features of this compound, specifically the methylsulfonylphenyl and trifluoromethylphenyl moieties, are found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. These drugs are designed to target the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is important for protecting the stomach lining. This selectivity can reduce the gastrointestinal side effects associated with older NSAIDs.

While no specific biological activity has been reported for this compound, its structure suggests it could be a valuable intermediate or building block for the synthesis of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic drug discovery.

Visualizations

Due to the lack of published research detailing specific signaling pathways or experimental workflows involving this compound, no diagrams can be generated at this time.

Below is a conceptual workflow for the characterization of a novel chemical compound, which can be applied to this molecule.

Caption: General workflow for synthesizing and characterizing a new chemical compound.

Structure Elucidation of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, a detailed experimental guide on the structure elucidation of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, including specific quantitative data and experimental protocols, is not publicly available. This document aims to provide a foundational guide for researchers and drug development professionals on the anticipated structural features and the methodologies that would be employed for its characterization.

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉F₃O₃S |

| Molecular Weight | 266.24 g/mol |

| CAS Number | 387350-34-7 |

Predicted Structural Features and Spectroscopic Analysis

The structure of this compound combines a trifluoromethyl-substituted aromatic ring with a methylsulfonyl ethanone side chain. The elucidation of this structure would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfonyl and carbonyl groups, and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution of the trifluoromethyl group. The methylene protons would appear as a singlet, and the methyl protons of the sulfonyl group would also be a singlet, typically in the upfield region.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, the methyl carbon of the sulfonyl group, and the carbon of the trifluoromethyl group. The trifluoromethyl group would cause a characteristic quartet splitting of the carbon to which it is attached due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 266.[1] Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ would be observed at m/z 267, 289, and 284, respectively.[1] Key fragmentation patterns would likely involve the loss of the methylsulfonyl group, the trifluoromethyl group, and cleavage of the ethanone backbone.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The sulfonyl group (SO₂) would exhibit two strong stretching bands, usually around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-F stretching vibrations of the trifluoromethyl group would also be prominent.

Proposed Synthesis and Characterization Workflow

While a specific protocol is not available, a plausible synthetic route and the subsequent characterization workflow can be outlined.

Synthesis Workflow

A potential synthesis could involve the reaction of a suitable derivative of 2-(trifluoromethyl)benzene with a methylsulfonyl-containing reagent. The general workflow for such a synthesis and subsequent purification would be as follows:

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Structure Elucidation Logic

The process of confirming the structure would follow a logical progression of spectroscopic analysis.

Caption: Logical flow of spectroscopic analysis for structure elucidation.

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for the types of experiments that would be necessary for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence would be used. A larger number of scans (e.g., 1024 or more) would be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the spectrum in both positive and negative ion modes to observe different adducts.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structure elucidation of this compound would be a straightforward process for a skilled synthetic or analytical chemist, employing standard spectroscopic techniques. However, the lack of publicly available experimental data necessitates that any researcher interested in this compound would need to perform the synthesis and characterization in their own laboratory. The information provided here serves as a guide to the expected results and the methodologies to be employed.

References

In-depth Technical Guide: Unraveling the Mechanism of Action of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is limited in publicly available literature. This guide provides a hypothesized mechanism of action based on the well-established activities of structurally analogous compounds. The core structural motifs, specifically the methylsulfonylphenyl and trifluoromethylphenyl groups, are prominent features in a class of selective cyclooxygenase-2 (COX-2) inhibitors. Therefore, this document will focus on the probable action of the title compound as a COX-2 inhibitor.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Based on structural similarity to known pharmacologically active molecules, this compound is proposed to act as a selective inhibitor of cyclooxygenase-2 (COX-2). The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammatory processes.[3]

Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (e.g., traditional NSAIDs) that also inhibit COX-1. The presence of the methylsulfonylphenyl moiety is a classic feature of many selective COX-2 inhibitors, which contributes to their specific binding within the active site of the COX-2 enzyme.

Quantitative Data: In Vitro Inhibitory Activity of Structurally Related Compounds

To provide a quantitative perspective on the likely potency of this compound, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of structurally related compounds containing both methylsulfonylphenyl and trifluoromethylphenyl or similar moieties. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone | 14 | 0.25 | 56 | |

| 8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | >35.6 | 0.07 | >508.6 | |

| A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines (range) | - | 0.07 - 0.39 | 42.3 - 508.6 | |

| Rofecoxib (contains a methylsulfonylphenyl group) | >100 | 25 | >4.0 | [4] |

| Celecoxib (contains a sulfonamide and a trifluoromethylphenyl group) | 82 | 6.8 | 12 | [4] |

Signaling Pathway

The proposed mechanism of action involves the inhibition of the cyclooxygenase signaling pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound would block the production of these pro-inflammatory prostaglandins.

Caption: Hypothesized COX-2 Signaling Pathway Inhibition.

Experimental Protocols

To experimentally validate the hypothesized mechanism of action, a detailed in vitro cyclooxygenase inhibition assay would be required. The following protocol outlines a representative method for determining the IC50 values for COX-1 and COX-2.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., a non-selective NSAID like indomethacin and a selective COX-2 inhibitor like celecoxib)

-

96-well microplates

-

Microplate reader

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the assay buffer.

-

Prepare a stock solution of the heme cofactor in the assay buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

-

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add the assay buffer, heme solution, and either the COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Add the various concentrations of the test compound, reference inhibitors, or vehicle control (e.g., DMSO in assay buffer) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

-

Reaction Incubation and Termination:

-

Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the enzymatic conversion of arachidonic acid.

-

Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

-

-

Detection of Prostaglandin Production:

-

The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader. The amount of prostaglandin produced is proportional to the color change.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Experimental Workflow Diagram

Caption: Workflow for In Vitro COX Inhibition Assay.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Technical Guide

Disclaimer: As of the latest literature review, no direct biological studies, quantitative inhibitory data, or specific experimental protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone have been publicly documented. However, based on its structural features—specifically the presence of a methylsulfonylphenyl moiety and a trifluoromethylphenyl group—a strong hypothesis can be formulated regarding its potential biological targets. Many compounds with these structural motifs are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4][5] This guide will, therefore, explore the potential interaction of this compound with COX-2, drawing upon established data and experimental protocols for structurally related and well-characterized COX-2 inhibitors.

Introduction

This compound is a small molecule with the chemical formula C₁₀H₉F₃O₃S. Its structure incorporates a methylsulfonyl group attached to a phenyl ring and a trifluoromethyl-substituted phenyl ring, both of which are common pharmacophores in selective COX-2 inhibitors. The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Hypothesized Biological Target: Cyclooxygenase-2 (COX-2)

The primary hypothesized biological target for this compound is the cyclooxygenase-2 (COX-2) enzyme. This hypothesis is predicated on the established structure-activity relationships of numerous selective COX-2 inhibitors. The methylsulfonyl group is a key feature of many potent COX-2 inhibitors, where it is known to bind to a secondary pocket in the COX-2 active site, contributing to both potency and selectivity.[1][2]

Quantitative Data from Structurally Related COX-2 Inhibitors

To provide a framework for the potential efficacy of this compound, the following table summarizes the in vitro inhibitory activities of several structurally analogous compounds against COX-1 and COX-2.

| Compound Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone | 14 | 0.25 | 56 | [3] |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | >35.6 | 0.07 | >508.6 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to determine the biological activity of this compound, based on standard practices for evaluating COX inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reaction buffer (e.g., Tris-HCl buffer)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the test compound are prepared.

-

The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

-

The reaction is terminated by the addition of a stopping solution (e.g., a strong acid).

-

The concentration of PGE₂ produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Human Whole Blood Assay

This ex vivo assay measures the inhibitory effect of the compound on COX-1 and COX-2 in a more physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood from healthy volunteers

-

Test compound

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Heparin (anticoagulant)

-

EIA kits for thromboxane B₂ (TXB₂) (as a marker of COX-1 activity) and PGE₂ (as a marker of COX-2 activity)

Procedure:

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for a pre-determined time (e.g., 1 hour) at 37°C.

-

For the COX-2 assay, LPS is added to the blood samples to induce COX-2 expression and PGE₂ production, followed by incubation for 24 hours at 37°C.

-

For the COX-1 assay, the blood is allowed to clot for 1 hour at 37°C to induce TXB₂ production.

-

Plasma (for PGE₂ measurement) and serum (for TXB₂ measurement) are separated by centrifugation.

-

The concentrations of PGE₂ and TXB₂ are determined using their respective EIA kits.

-

IC₅₀ values are calculated as described for the in vitro assay.

Visualizations

Signaling Pathway of COX-2 in Inflammation

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining in vitro COX inhibitory activity.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently unavailable, its chemical structure strongly suggests that it is a candidate for selective COX-2 inhibition. The information and protocols provided in this guide, based on well-characterized analogous compounds, offer a robust framework for the future investigation of this molecule's therapeutic potential. Further research, beginning with the outlined in vitro and ex vivo assays, is necessary to confirm this hypothesis and to quantify its potency and selectivity.

References

- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Potential COX-2 Inhibitory Activity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential cyclooxygenase-2 (COX-2) inhibitory activity of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. As of the latest literature review, no direct experimental data for this specific compound's biological activity has been published. The information presented herein is based on the well-established structure-activity relationships of structurally analogous compounds and should be considered a theoretical framework to guide future research.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Two principal isoforms of COX have been identified: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammatory processes. The selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The chemical scaffold of this compound incorporates key pharmacophoric features present in known selective COX-2 inhibitors. The methylsulfonylphenyl group is a common moiety in several potent and selective COX-2 inhibitors, where it is known to interact with a specific side pocket in the COX-2 enzyme active site. Additionally, the presence of a trifluoromethyl group on the phenyl ring is a feature of several COX-2 selective inhibitors, including the well-known drug Celecoxib. This guide explores the theoretical basis for the COX-2 inhibitory potential of this compound, details relevant experimental protocols for its evaluation, and presents data from structurally related compounds to provide a foundation for its potential efficacy.

Structure-Activity Relationship and Rationale for COX-2 Inhibition

The rationale for investigating this compound as a COX-2 inhibitor is rooted in the established structure-activity relationships of diarylheterocyclic and related classes of inhibitors.

-

The Methylsulfonyl Moiety: The SO2Me (methylsulfonyl) group is a critical pharmacophore for COX-2 selectivity. It is capable of inserting into a secondary pocket present in the active site of COX-2, but not COX-1. This interaction is a key determinant of the selective inhibition of COX-2.

-

The Trifluoromethyl Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can enhance the potency and selectivity of COX-2 inhibitors. In celecoxib, this group contributes to the overall binding affinity and selectivity.

Given these structural features, it is hypothesized that this compound will exhibit selective inhibitory activity against the COX-2 enzyme.

Quantitative Data for Structurally Analogous Compounds

While no direct inhibitory data for this compound is available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of structurally related compounds to provide a predictive context. These compounds share either the methylsulfonylphenyl or the trifluoromethylphenyl ketone/heterocycle core.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference Compound |

| 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone | 14 | 0.25 | 56 | Yes |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | >100 | 0.07 | >1428 | No |

| Celecoxib | 15 | 0.04 | 375 | Yes |

Table 1: In Vitro COX Inhibitory Activity of Structurally Related Compounds. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is a ratio of the IC50 values for COX-1 and COX-2, with a higher value indicating greater selectivity for COX-2.

Experimental Protocols

To empirically determine the COX-2 inhibitory activity of this compound, the following in vitro experimental protocols are recommended.

In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)

This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Detection reagent (e.g., for measuring prostaglandin E2 production)

-

96-well microplates

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

-

Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add serial dilutions of the test compound or reference inhibitors to the respective wells. For control wells, add the vehicle (e.g., DMSO).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade.

Spectroscopic Analysis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from structurally similar compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of compounds with similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Sulfonyl) | 3.1 - 3.4 | Singlet | 3H |

| CH₂ (Methylene) | 4.5 - 4.9 | Singlet | 2H |

| Aromatic H | 7.6 - 8.2 | Multiplet | 4H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| CH₃ (Sulfonyl) | 42 - 45 | ||

| CH₂ (Methylene) | 65 - 69 | ||

| Aromatic C | 125 - 140 | ||

| C=O (Ketone) | 190 - 195 | ||

| CF₃ | 120 - 125 (quartet) | ||

| Aromatic C-CF₃ | 128 - 132 |

Table 2: Predicted Infrared (IR) Absorption Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1690 - 1710 | Strong |

| SO₂ (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong, two bands |

| C-F (Trifluoromethyl) | 1100 - 1200 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | 2900 - 3000 | Weak |

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data is for a soft ionization technique like Electrospray Ionization (ESI).

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 267.03 | Molecular ion plus a proton |

| [M+Na]⁺ | 289.01 | Molecular ion plus a sodium adduct |

| [M+K]⁺ | 304.98 | Molecular ion plus a potassium adduct |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the hydrogen and carbon environments of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

-

Instrument Setup: The NMR spectrometer should be properly shimmed to ensure a homogeneous magnetic field. A standard reference compound, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to calibrate the chemical shift scale to 0 ppm.[3]

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (typically 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean before sample application. Record a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands of the functional groups.

Alternative Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] The solvent should be of high purity to avoid interference.

-

Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized to achieve a stable spray and maximize the signal of the analyte.

-

Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.[6] The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the ion of interest (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID).

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and potential fragmentation pathways.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 6. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of the compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone. Given the absence of specific experimental data in publicly accessible literature, this document outlines its known physicochemical properties and presents detailed, standardized protocols for the empirical determination of its solubility and stability profiles. Furthermore, this guide illustrates general experimental workflows and the key factors influencing these critical parameters for small molecules in drug discovery and development.

Introduction

This compound is a small molecule of interest within chemical and pharmaceutical research. An understanding of its solubility and stability is paramount for its potential application, particularly in drug development, where these properties critically influence bioavailability, formulation, and shelf-life. This document serves as a foundational resource for researchers, compiling the known characteristics of this compound and providing standardized methodologies for its comprehensive profiling.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 387350-34-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉F₃O₃S | [1][2][4] |

| Molecular Weight | 266.24 g/mol | [1][5] |

| Melting Point | 61-63°C | [2][5] |

| Appearance | Off-white solid | [2] |

| Predicted XlogP | 1.9 | [4] |

XlogP is a computed value for the logarithm of the octanol/water partition coefficient, indicating moderate lipophilicity.

Experimental Protocols for Solubility Determination

The following are detailed, standard protocols for determining the aqueous and solvent solubility of a solid compound such as this compound.

Thermodynamic Solubility in Aqueous Buffer

This method determines the equilibrium solubility of a compound in a specific aqueous medium.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Calibrated analytical balance

-

2 mL screw-cap vials

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or ACN) at a known concentration (e.g., 10 mg/mL).

-

Create a calibration curve by diluting the stock solution to a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with ACN. Analyze these standards via HPLC to establish a standard curve of peak area versus concentration.

-

Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).

-

Seal the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with ACN to a concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

Calculate the solubility in the original buffer by accounting for the dilution factor.

Kinetic Solubility in Organic Solvents

This high-throughput method is often used in early discovery to assess solubility in various organic solvents relevant to formulation.

Materials:

-

This compound

-

A panel of organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader with UV-Vis capabilities

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mg/mL).

-

In a 96-well plate, add increasing volumes of the DMSO stock solution to different wells.

-

Add the target organic solvent to each well to a final constant volume.

-

Seal the plate and shake vigorously for 1-2 hours at room temperature.

-

Measure the turbidity (absorbance at a high wavelength, e.g., 650 nm) of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Caption: General workflow for determining the thermodynamic aqueous solubility of a compound.

Experimental Protocols for Stability Assessment

The following protocols are designed to evaluate the chemical stability of this compound under various stress conditions.

pH-Dependent Hydrolysis

This study assesses the compound's stability in aqueous solutions at different pH values.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 9)

-

Thermostatic incubator

-

HPLC system with a UV detector

-

LC-MS system for degradation product identification (optional)

Procedure:

-

Prepare a stock solution of the compound in a minimal amount of a co-solvent like ACN.

-

Spike the stock solution into the different pH buffers to a final concentration (e.g., 10 µg/mL), ensuring the co-solvent percentage is low (e.g., <1%).

-

Immediately after preparation (t=0), take an aliquot from each buffer, dilute if necessary, and analyze by HPLC to determine the initial concentration.

-

Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analyze the aliquots by HPLC to quantify the remaining parent compound.

-

Plot the percentage of the remaining compound against time for each pH.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

-

(Optional) Analyze samples by LC-MS to identify major degradation products.

Photostability

This protocol evaluates the compound's stability when exposed to light.

Materials:

-

This compound

-

Quartz cuvettes or clear glass vials

-

Amber vials (as dark controls)

-

A photostability chamber with controlled light exposure (e.g., Xenon lamp)

-

HPLC system with a UV detector

Procedure:

-

Prepare a solution of the compound in a suitable solvent (e.g., 50:50 ACN:water).

-

Place the solution in both clear and amber vials.

-

Expose the vials to a controlled light source in a photostability chamber according to ICH guidelines.

-

At t=0 and subsequent time points, withdraw samples from both the exposed and dark control vials.

-

Analyze the samples by HPLC to quantify the parent compound.

-

Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation.

Caption: General workflow for assessing the chemical stability of a compound under stress conditions.

Factors Influencing Solubility and Stability

The solubility and stability of this compound are governed by a combination of its intrinsic molecular properties and external environmental factors.

Caption: Key intrinsic and extrinsic factors that influence the solubility and stability of a small molecule.

Conclusion

While specific experimental data for the solubility and stability of this compound are currently lacking in the public domain, this guide provides the necessary framework for researchers to conduct these critical assessments. The provided physicochemical data serves as a starting point for experimental design, and the detailed protocols offer robust methods for generating reliable solubility and stability profiles. A thorough understanding of these properties is essential for advancing the scientific and developmental potential of this compound.

References

- 1. 2-(METHYLSULFONYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 387350-34-7 [chemicalbook.com]

- 2. 2-(METHYLSULFONYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 387350-34-7 [amp.chemicalbook.com]

- 3. 387350-34-7 | 2-(Methylsulfonyl)-1-[2-(trifluoromethyl)phenyl]ethanone | Tetrahedron [thsci.com]

- 4. PubChemLite - this compound (C10H9F3O3S) [pubchemlite.lcsb.uni.lu]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Methodological & Application

Synthesis of 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the initial α-bromination of 1-(2-(trifluoromethyl)phenyl)ethanone to yield an intermediate, 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone. This is followed by a nucleophilic substitution reaction with sodium methanesulfinate to produce the final target compound. The protocols detailed herein are based on established methodologies for the synthesis of analogous α-sulfonyl ketones and have been adapted for this specific substrate. This document includes comprehensive experimental procedures, tabulated quantitative data, and graphical representations of the synthetic workflow to ensure reproducibility and clarity for researchers.

Introduction

α-Sulfonyl ketones, also known as β-keto sulfones, are significant structural motifs in a variety of biologically active molecules and serve as versatile building blocks in organic synthesis. Their utility is underscored by their presence in various pharmaceutical agents, where the sulfonyl group can act as a key pharmacophore, influencing properties such as solubility, metabolic stability, and target binding affinity. The title compound, this compound, incorporates both a methylsulfonyl group and a trifluoromethylated phenyl ring, features often associated with enhanced biological activity and favorable pharmacokinetic profiles in drug candidates.

The synthetic strategy presented here is a robust and widely applicable method for the preparation of α-sulfonyl ketones. The first step involves the selective bromination at the α-carbon of the ketone, 1-(2-(trifluoromethyl)phenyl)ethanone. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, offering advantages in handling and selectivity over liquid bromine. The subsequent step is a nucleophilic substitution where the bromide is displaced by the methanesulfinate anion, generated from sodium methanesulfinate. This reaction efficiently forms the desired carbon-sulfur bond, yielding the target α-sulfonyl ketone.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

This procedure details the α-bromination of 1-(2-(trifluoromethyl)phenyl)ethanone using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

1-(2-(trifluoromethyl)phenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (PTSA) (catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-(trifluoromethyl)phenyl)ethanone (1.0 eq) in dichloromethane (DCM).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone.

Part 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the α-bromo ketone with sodium methanesulfinate.

Materials:

-

2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

-

Sodium methanesulfinate (CH₃SO₂Na)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(2-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a mixture of ethanol and water.

-

Add sodium methanesulfinate (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (DCM).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1-(2-(trifluoromethyl)phenyl)ethanone | 188.15 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.1 (catalytic) |

| Solvent | - | - |

| Dichloromethane (DCM) | 84.93 | - |

| Temperature | - | - |

| Reflux | - | - |

| Typical Yield | - | ~85-95% |

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone | 267.04 | 1.0 |

| Sodium methanesulfinate | 102.09 | 1.2 |

| Solvent | - | - |

| Ethanol/Water | - | - |

| Temperature | - | - |

| Room Temperature | - | - |

| Typical Yield | - | ~70-85% |

Mandatory Visualization

Application Notes and Protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in In Vitro COX-2 Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is inducible and upregulated at sites of inflammation.[1] The development of selective COX-2 inhibitors is a key area of research for anti-inflammatory therapies with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][3]

The compound 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone contains key structural motifs, such as the methylsulfonyl phenyl group, which is common in selective COX-2 inhibitors.[4] This document provides detailed application notes and a comprehensive protocol for evaluating the in vitro inhibitory activity of this compound against the COX-2 enzyme.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity and selectivity data for this compound against human recombinant COX-1 and COX-2 enzymes. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | > 50 | 0.25 | > 200 |

| Celecoxib (Reference) | 13.02 | 0.49 | 26.57 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1.[5]

Experimental Protocols

In Vitro COX-2 Inhibitor Screening Assay (Colorimetric Method)

This protocol is adapted from standard methodologies for determining the potency of COX inhibitors.[2]

1. Materials and Reagents:

-

Human recombinant COX-2 enzyme

-

Ovine or human recombinant COX-1 enzyme (for selectivity testing)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound

-

Celecoxib (reference inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

-

96-well microplates

-

Plate reader capable of measuring absorbance at 590 nm[2]

2. Preparation of Reagents:

-

Test Compound and Reference Inhibitor: Prepare stock solutions of this compound and Celecoxib in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in assay buffer to the desired working concentration as per the manufacturer's instructions. Keep the enzyme on ice.

-

Substrate Solution: Prepare a working solution of arachidonic acid in the assay buffer.

3. Assay Procedure:

-

Enzyme Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[1]

-

Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[1]

-

Colorimetric Development: Immediately add the colorimetric probe (TMPD) to each well.

-

Incubation: Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid and subsequent color development.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 590 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]

-

Visualizations

Signaling Pathway

Caption: The COX-2 signaling pathway and the inhibitory action of the test compound.

Experimental Workflow

Caption: Workflow for the in vitro colorimetric COX-2 inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone is a compound with structural features suggesting potential activity as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4][5] The presence of the methylsulfonylphenyl group is a common feature in many known COX-2 inhibitors.[1][2][4][5] Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit cyclooxygenase-1 (COX-1).[6][7][8] COX-2 is inducibly expressed in response to pro-inflammatory signals and is involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7][9]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory activity and selectivity towards COX-2. The primary assay described is the quantification of prostaglandin E2 (PGE2) production in a cellular model.

Signaling Pathway of COX-2 in Inflammation

Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H2 (PGH2).[4] PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including PGE2, which plays a significant role in inflammation.[6] COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced by inflammatory stimuli.[6][7] Selective COX-2 inhibitors block the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastric mucosa.[7]

Caption: COX-2 signaling pathway and the inhibitory action of the compound.

Experimental Protocols

Cell-Based Assay for COX-2 Inhibition: PGE2 Quantification by ELISA

This protocol describes the measurement of PGE2 levels in cell culture supernatants to assess the inhibitory activity of this compound on COX-2.